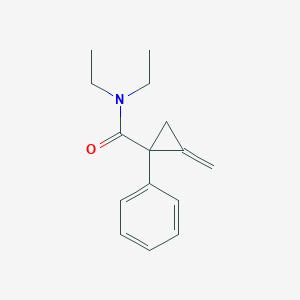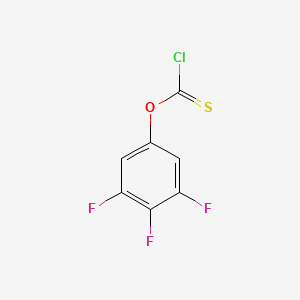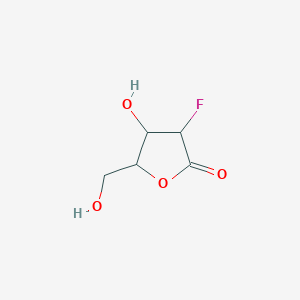![molecular formula C17H23N3O3 B12091527 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both an adamantyl group and an imidazole ring. The adamantyl group is a bulky, rigid structure derived from adamantane, while the imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms. This combination of structures imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: Adamantane is reacted with a suitable acylating agent to form the adamantylcarbonyl intermediate.
Coupling with Imidazole Derivative: The adamantylcarbonyl intermediate is then coupled with an imidazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced adamantyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring and have antimicrobial properties.
Adamantyl Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group and are used as antiviral agents.
Uniqueness
The combination of the adamantyl group and the imidazole ring in this compound imparts unique chemical and biological properties that are not found in other compounds with only one of these groups. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H23N3O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(adamantane-1-carbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H23N3O3/c21-15(22)14(4-13-8-18-9-19-13)20-16(23)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12,14H,1-7H2,(H,18,19)(H,20,23)(H,21,22) |
InChI-Schlüssel |
IVTNWTBHDBDPGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CN=CN4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)






](/img/structure/B12091507.png)

![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)



